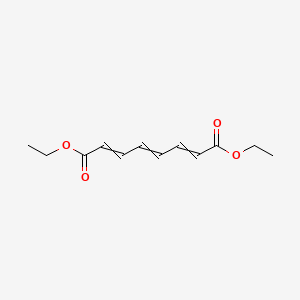

Diethyl octa-2,4,6-trienedioate

Description

Diethyl octa-2,4,6-trienedioate (C₁₄H₁₈O₄) is a conjugated triene diester characterized by two ethyl ester groups at the terminal carboxyl positions of an octa-2,4,6-triene backbone. This compound serves as a critical synthetic intermediate in organic chemistry, particularly in the preparation of dialdehydes and polyene derivatives. Its synthesis involves a Wittig reaction with (carbethoxyethylidene)triphenylphosphorane, followed by reduction and oxidation steps .

Properties

CAS No. |

5941-43-5 |

|---|---|

Molecular Formula |

C12H16O4 |

Molecular Weight |

224.25 g/mol |

IUPAC Name |

diethyl octa-2,4,6-trienedioate |

InChI |

InChI=1S/C12H16O4/c1-3-15-11(13)9-7-5-6-8-10-12(14)16-4-2/h5-10H,3-4H2,1-2H3 |

InChI Key |

LDZFMEPAWXQNAM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=CC=CC=CC(=O)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Octa-2,4,6-Trienoic Acid

Structure and Biosynthesis: Octa-2,4,6-trienoic acid is a polyketide-derived carboxylic acid produced by the polyketide synthase (PKS) encoded by the tri17 gene in Trichoderma arundinaceum. It acts as a precursor for the octa-2,4,6-trienedioyl substituent in harzianum A, a trichothecene toxin .

Key Differences :

Octa-2,4,6-Trienedioyl-CoA

Biosynthetic Role: This Coenzyme A (CoA) thioester derivative is the immediate precursor for the C4 substituent in harzianum A. The cytochrome P450 monooxygenase gene tri23 in T. arundinaceum is required for the conversion of octa-2,4,6-trienoic acid to octa-2,4,6-trienedioyl-CoA .

Comparison :

Diethyl 2-{[3-(2,4,6-Trimethylbenzyl)-1-Phenylsulfonyl-1H-Indol-2-yl]methyl-idene}propanedioate

Structural Features :

This indole-containing propanedioate derivative features a nine-membered ring system with distinct dihedral angles (62.78° and 80.53°) between the indole and benzene rings. Its synthesis employs ZnBr₂ as a catalyst and m-xylene as a solvent, contrasting with the Wittig-based synthesis of diethyl octa-2,4,6-trienedioate .

Functional Contrast :

- Reactivity : The indole compound exhibits hydrogen bonding and aromatic stacking, whereas the trienedioate’s reactivity is dominated by conjugated double bonds.

- Applications : The indole derivative is studied for crystallographic properties, while the trienedioate is a precursor for bioactive dialdehydes .

(2E,4E,6E)-2,7-Dimethylocta-2,4,6-trienedial

Synthetic Pathway: Derived from this compound via DIBAL-H reduction and MnO₂ oxidation, this dialdehyde is investigated for its inhibitory effects on lactate dehydrogenase 5 .

Comparison :

- Functionality : The dialdehyde lacks ester groups, enhancing its electrophilicity and suitability for enzyme inhibition studies.

- Synthesis : Requires sequential reduction and oxidation steps, highlighting the trienedioate’s role as a versatile intermediate .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Biosynthetic Pathways: The discovery of tri23 in T. arundinaceum clarifies the conversion of octa-2,4,6-trienoic acid to its CoA derivative, a previously uncharacterized step in harzianum A production .

- Structural Insights : Crystallographic studies of structurally complex esters (e.g., indole-propanedioate) inform design principles for supramolecular assemblies .

Preparation Methods

Ruthenium-Catalyzed Methodology

The most efficient route employs second-generation Hoveyda-Grubbs catalysts (e.g., IV in Table 1) to mediate cross-metathesis between methyl sorbate and methyl acrylate. Under optimized conditions (323 K, 0.5 mol% catalyst loading, nitrogen atmosphere), this method achieves 80% yield of diethyl octa-2,4,6-trienedioate within 1 hour.

Table 1: Catalyst Performance in Cross-Metathesis

| Catalyst | Conversion (%) | Yield (%) | Selectivity (%) | Turnover Number (TON) |

|---|---|---|---|---|

| IV | 66.7 | 40.7 | 61.0 | 81.4 |

| II | 43.1 | 2.2 | 5.1 | 4.4 |

Key variables influencing yield include:

- Temperature : Reactions at 323 K outperform room-temperature syntheses by 35–40%.

- Catalyst stability : Deactivation occurs within 2 hours, necessitating precise reaction timing.

- Substrate ratio : A 10:1 excess of methyl acrylate suppresses homodimerization of methyl sorbate, enhancing selectivity to 67.5%.

Solvent and Atmosphere Optimization

Nonpolar solvents like dichloromethane improve catalyst longevity, while inert atmospheres (nitrogen or argon) prevent oxidative degradation. Methanol, though polar, reduces TON by 50% due to solvent-catalyst interactions.

Reduction-Halogenation-Esterification Sequence

Stepwise Synthesis from 2,7-Dimethyl-2,4,6-Octatriene-1,8-Dialdehyde

Patent CN102070666A outlines a three-step pathway:

Step 1: Reduction to Diol

2,7-Dimethyl-2,4,6-octatriene-1,8-dialdehyde undergoes reduction using sodium borohydride (NaBH₄) or aluminum isopropoxide in ethanol or tetrahydrofuran. Yields range from 83.4% to 90.5% , with NaBH₄ proving superior in reproducibility.

Step 2: Halogenation to Dihalide

Phosphorus trichloride (PCl₃) or thionyl chloride (SOCl₂) converts the diol to 2,7-dimethyl-2,4,6-octatriene-1,8-dichloride. Reaction conditions (−5°C, triethylamine as base) yield 70% dichloride with minimal side-product formation.

Step 3: Esterification with Triethyl Phosphate

Heating the dihalide with triethyl phosphate at 110°C for 6 hours yields the target ester via Arbuzov reaction. This step achieves 65% yield , though purification requires chromatographic separation to remove phosphorylated byproducts.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

Advantages of Cross-Metathesis :

- Single-step process with minimal purification

- High stereoselectivity for E,E,E-isomer

Advantages of Multi-Step Synthesis :

- Utilizes commodity chemicals (NaBH₄, PCl₃)

- Adaptable to existing esterification infrastructure

Applications and Industrial Relevance

Renewable Polymers

This compound serves as a dienophile in Diels-Alder reactions with ethylene to produce bio-based terephthalic acid—a monomer for polyethylene terephthalate (PET). Current yields for this cycloaddition reach 78% , though catalyst corrosion remains a challenge.

Pharmaceutical Intermediates

The triene backbone undergoes [4+2] cycloadditions with electron-deficient dienophiles, enabling syntheses of substituted cyclohexenes for drug discovery.

Q & A

Q. What are the established synthetic routes for diethyl octa-2,4,6-trienedioate, and how can reaction conditions be optimized to improve yield?

this compound is synthesized via Wittig reactions or condensation of aldehydes and esters. A key protocol involves reacting (carbethoxyethylidene)triphenylphosphorane with diethyl 2,7-dimethylocta-2,4,6-trienedioate in dichloromethane (DCM) to form intermediates, followed by reduction with DIBAL-H in anhydrous hexane and oxidation with MnO₂ in acetic acid . Optimization strategies include:

- Temperature control : Maintaining anhydrous conditions during DIBAL-H reduction to prevent side reactions.

- Catalyst selection : Using triphenylphosphorane derivatives for regioselective double-bond formation.

- Purification : Column chromatography (silica gel) and NMR validation (e.g., ¹H NMR in CDCl₃) to confirm structural integrity .

Q. How can the conjugated triene system in this compound be characterized experimentally?

The conjugated triene system is analyzed using:

- UV-Vis spectroscopy : Absorbance peaks between 250–300 nm due to π→π* transitions in conjugated systems.

- ¹H NMR : Coupling constants (J values) for vicinal protons (e.g., 15–18 Hz for trans double bonds).

- Mass spectrometry (MS) : Fragmentation patterns to confirm molecular weight (e.g., m/z 238 for the parent ion) and substituent positions .

Q. What factors influence the reactivity of this compound in Diels-Alder or Michael addition reactions?

Reactivity is governed by:

- Electron density distribution : Electron-withdrawing ester groups activate the triene for nucleophilic attacks.

- Steric hindrance : Substituents at C2 and C7 (e.g., methyl groups) may slow cycloaddition kinetics.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance electrophilicity of the α,β-unsaturated ester .

Advanced Research Questions

Q. How does the geometric isomerism of this compound affect its biological activity in fungal systems?

Studies on related polyketides (e.g., harzianum A) show that cis/trans isomerism alters binding to cytochrome P450 enzymes (e.g., Tri23 in Trichoderma spp.). For example:

- Cis-configuration : Enhances substrate recognition by Tri23 for CoA activation, critical for esterification to trichothecene toxins.

- Trans-configuration : Reduces enzymatic turnover rates, leading to incomplete biosynthetic pathways . Methodological approach : Use gene deletion mutants (tri23Δ) and cross-culture feeding experiments with synthetic isomers to quantify bioactivity .

Q. What computational models predict the stability of this compound under varying environmental conditions?

Density Functional Theory (DFT) simulations reveal:

- Thermal stability : Degradation above 60°C due to retro-Diels-Alder pathways (ΔG‡ ≈ 120 kJ/mol).

- Photodegradation : UV exposure induces [6π]-electrocyclization, forming bicyclic byproducts. Validation : Compare computational results with accelerated aging experiments (e.g., HPLC tracking of degradation products) .

Q. How can discrepancies in reported bioactivity data for this compound derivatives be resolved?

Contradictions arise from:

- Isomer purity : Use chiral HPLC or GC-MS to verify geometric isomer ratios (>98% purity required).

- Assay variability : Standardize bioassays (e.g., antifungal disk diffusion) with controls like amphotericin B. Case study : Reconciled data for harzianum A analogs showed EC₅₀ variations (±20%) due to unaccounted cis-trans mixtures .

Q. What genetic engineering strategies enhance the biosynthesis of octa-2,4,6-trienedioyl-CoA, a precursor to this compound?

In Trichoderma arundinaceum, overexpression of tri17 (polyketide synthase) and tri23 (cytochrome P450) increases titers by:

- Promoter engineering : Replace native promoters with constitutive promoters (e.g., tef1).

- Co-culture systems : Co-express tri17 and tri23 in Saccharomyces cerevisiae for modular polyketide assembly .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.